Home > Products > Screening Compounds P38583 > 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine -

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine

Catalog Number: EVT-7890735
CAS Number:
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine is a heterocyclic compound characterized by an imidazo[1,5-a]pyridine core substituted with a 3,4-dimethoxyphenyl group at the 3-position. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, primarily involving cyclization reactions of appropriate precursors. It is also available for purchase from chemical suppliers such as BenchChem.

Classification

This compound falls under the category of imidazopyridines, which are known for their diverse pharmacological activities. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods

The synthesis of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine. This reaction is often catalyzed by acids or bases and requires heating to facilitate cyclization. The general reaction scheme can be summarized as follows:

  1. Reactants: 3,4-dimethoxybenzaldehyde and 2-aminopyridine.
  2. Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid).
  3. Conditions: Heating under reflux in a suitable solvent (e.g., ethanol or acetic acid).

Technical Details

The reaction conditions can be optimized for yield and purity. For example, using continuous flow reactors in industrial settings can enhance efficiency and reduce waste during large-scale synthesis.

Molecular Structure Analysis

Data

The compound has a melting point range of approximately 163–165 °C and exhibits various spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine is capable of undergoing several types of chemical reactions:

  • Oxidation: Introducing functional groups or modifying existing ones.
  • Reduction: Altering the oxidation state.
  • Substitution: Electrophilic or nucleophilic substitution to introduce new substituents on its aromatic or heterocyclic rings.

These reactions enable the derivatization of the compound for various applications in research and industry .

Mechanism of Action

The mechanism of action for 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine involves its interaction with specific biological targets. It may bind to enzymes or receptors within cellular pathways, leading to modulation of biological activity. The exact pathways can vary based on the specific application but often involve interference with cellular signaling or metabolic processes.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by its solid state at room temperature with a melting point between 163–165 °C. It exhibits solubility in common organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Chemically, it is stable under normal conditions but can react under specific conditions (e.g., strong oxidizing agents). Its reactivity profile makes it suitable for further functionalization in synthetic chemistry applications.

Applications

Scientific Uses

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential antimicrobial and anticancer properties.
  • Synthetic Chemistry: Serves as a building block for more complex molecules.
  • Material Science: Explored for use in organic semiconductors and light-emitting diodes due to its electronic properties.

Research continues to explore its efficacy in various therapeutic contexts and its role in developing new materials .

Rationale for Molecular Hybridization in Anticancer Drug Design

Molecular hybridization represents a strategic approach in modern anticancer drug discovery, combining distinct pharmacophoric elements to create synergistic agents with enhanced biological profiles. The design of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine exemplifies this strategy, merging the imidazo[1,5-a]pyridine core with a 3,4-dimethoxyphenyl moiety. This fusion capitalizes on the intrinsic bioactivity of both units while mitigating limitations associated with each fragment alone. Imidazo[1,5-a]pyridine scaffolds exhibit broad pharmaceutical relevance, including antitumor activity through diverse mechanisms such as kinase inhibition and interference with nucleic acid synthesis [6] [8]. The 3,4-dimethoxyphenyl group, prevalent in natural products and synthetic drugs, contributes electron-rich aromatic surfaces favorable for π-stacking interactions within biological targets.

Pharmacophoric Synergy of Imidazo[1,5-a]pyridine and Aryl Motifs in Tubulin Inhibition

Microtubules, composed of α/β-tubulin heterodimers, are validated targets for anticancer agents due to their critical role in mitosis and cellular division. The imidazo[1,5-a]pyridine-aryl hybrid scaffold demonstrates potent tubulin polymerization inhibition by optimally occupying the colchicine-binding site. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The planar imidazo[1,5-a]pyridine core intercalates into hydrophobic pockets of tubulin, while the 3,4-dimethoxyphenyl substituent extends into adjacent subpockets, forming critical van der Waals contacts and hydrogen bonds with residues such as β-tubulin's Cys241 and Asn258 [6].

Structural studies reveal that the bridged nitrogen atoms (N1 and N3) of the imidazo[1,5-a]pyridine core enhance binding affinity through hydrogen bonding with tubulin's Thr179 backbone. Simultaneously, the 3,4-dimethoxy configuration positions oxygen atoms for hydrogen bonding with Lys254 and water-mediated bridges with Asp249. This dual pharmacophore strategy results in submicromolar inhibitory activity, as evidenced by IC₅₀ values of 0.28–0.46 μM in biochemical tubulin polymerization assays—significantly surpassing non-hybrid analogs [6] [8].

Table 1: Tubulin Polymerization Inhibition by Imidazopyridine-Aryl Hybrids

CompoundIC₅₀ (μM)Binding Affinity (ΔG, kcal/mol)Critical Interactions
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine0.31-9.8H-bond: Thr179, Lys254; π-stacking: Phe169
3-Phenyl-imidazo[1,5-a]pyridine (unsubstituted)2.75-6.3Weak π-stacking
Combretastatin A-4 (reference)0.18-10.5H-bond: Asn258, Cys241

Role of 3,4-Dimethoxy-phenyl Substituents in Enhancing Bioavailability and Target Affinity

The 3,4-dimethoxyphenyl group is not merely a structural appendage but a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile. Methoxy substituents at the meta and para positions significantly influence electronic distribution, lipophilicity, and conformational stability. Computational analyses (e.g., density functional theory, DFT) indicate that the dimethoxy configuration lowers the compound's LUMO energy (-2.18 eV) compared to mono-methoxy variants (-1.87 eV), enhancing electrophilicity and facilitating charge-transfer interactions with tubulin’s hydrophobic residues [7].

Lipophilicity metrics reveal that the dimethoxy moiety optimally balances membrane permeability and aqueous solubility. The calculated logP (cLogP) of 3.2 for the dimethoxy derivative falls within the ideal range for cellular uptake (2–4), contrasting with higher logP values (≥4.5) observed in analogs with alkyl chains, which suffer from reduced solubility. This balance is reflected in superior cellular permeability (Papp = 18.7 × 10⁻⁶ cm/s in Caco-2 monolayers) and oral bioavailability predictions (>65% in silico) [1] [7].

Moreover, the asymmetric electron distribution across the dimethoxy-phenyl ring creates a polarized π-system that strengthens stacking interactions with tubulin’s aromatic residues (Phe169, Tyr224). Molecular dynamics simulations demonstrate prolonged residence time (>85% occupancy over 100 ns) within the colchicine-binding site due to these interactions, directly correlating with sustained antimitotic effects observed in cancer cell lines (e.g., GI₅₀ = 1.8 μM in A549 lung carcinoma) [6] [7].

Table 2: Impact of Methoxy Substitution Patterns on Drug Properties

Substituent PatterncLogPTubulin IC₅₀ (μM)Cellular Permeability (Papp, 10⁻⁶ cm/s)H-Bond Acceptor Count
3,4-Dimethoxy3.20.3118.74
4-Methoxy2.81.1215.23
3-Hydroxy-4-methoxy2.50.9412.54
Unsubstituted phenyl2.42.7510.82

Comparative Analysis with Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Scaffolds

The bioactivity profile of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine diverges significantly from analogs featuring alternative imidazopyridine regioisomers due to differences in electronic topology, hydrogen-bonding capacity, and molecular geometry.

  • Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine: While both scaffolds exhibit planar architectures, the former's bridgehead nitrogen (N1) enhances hydrogen-bond acceptor strength due to greater electron density localization. This contrasts with imidazo[1,2-a]pyridine, where the nitrogen atoms are less polarized. Antiproliferative assays against MCF-7 breast cancer cells reveal superior activity for the [1,5-a] isomer (GI₅₀ = 1.5 μM) compared to the [1,2-a] analog (GI₅₀ = 3.8 μM). Additionally, imidazo[1,5-a]pyridine derivatives show 3-fold higher selectivity for cancer cells over non-tumorigenic lines (SI = 8.2 vs. 2.7), attributed to reduced off-target binding [1] [7].

  • Imidazo[1,5-a]pyridine vs. Imidazo[4,5-b]pyridine: The [4,5-b] isomer exhibits a distorted geometry due to steric repulsion between H5 and bridgehead protons, reducing planarity and impairing intercalation into tubulin’s flat binding surfaces. Tubulin polymerization assays confirm weaker inhibition (IC₅₀ = 1.9 μM) compared to the [1,5-a] counterpart (IC₅₀ = 0.31 μM). Furthermore, the [4,5-b] scaffold displays higher metabolic clearance in microsomal studies (CLint = 42 mL/min/kg) due to vulnerability to CYP3A4-mediated oxidation at C3, whereas the [1,5-a] isomer demonstrates greater metabolic stability (CLint = 19 mL/min/kg) [6].

Quantum mechanical calculations corroborate these observations: The dipole moment of imidazo[1,5-a]pyridine (4.12 Debye) aligns more closely with tubulin’s electrostatic environment than those of [1,2-a] (3.45 Debye) or [4,5-b] (2.98 Debye) isomers. This facilitates stronger target engagement and prolonged residence times [6] [7].

Table 3: Comparative Analysis of Imidazopyridine Regioisomers

Scaffold TypeTubulin IC₅₀ (μM)Planarity (RMSD, Å)Metabolic Stability (CLint, mL/min/kg)Dipole Moment (Debye)
Imidazo[1,5-a]pyridine0.310.12194.12
Imidazo[1,2-a]pyridine3.800.09283.45
Imidazo[4,5-b]pyridine1.900.31422.98

Properties

Product Name

3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine

IUPAC Name

3-(3,4-dimethoxyphenyl)imidazo[1,5-a]pyridine;oxalic acid

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

InChI

InChI=1S/C15H14N2O2.C2H2O4/c1-18-13-7-6-11(9-14(13)19-2)15-16-10-12-5-3-4-8-17(12)15;3-1(4)2(5)6/h3-10H,1-2H3;(H,3,4)(H,5,6)

InChI Key

WFPIMVIAEWNUKX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC=C3N2C=CC=C3)OC.C(=O)(C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C3N2C=CC=C3)OC.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.